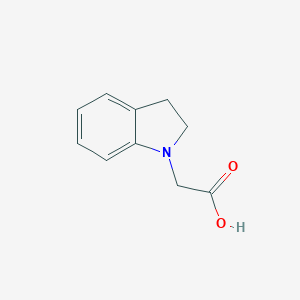

2-(Indolin-1-yl)acetic acid

Übersicht

Beschreibung

2-(Indolin-1-yl)acetic acid is an organic compound that features an indoline moiety attached to an acetic acid group Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Indolin-1-yl)acetic acid typically involves the reaction of indoline with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of indoline attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indoline ring, due to the electron-rich nature of the indole moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: 2-(Indolin-1-yl)ethanol.

Substitution: Halogenated or nitro-substituted indoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Indolin-1-yl)acetic acid serves as a valuable building block in the synthesis of more complex organic molecules. Its structural similarity to naturally occurring compounds allows researchers to explore its potential as a lead compound in drug discovery. Notably, derivatives of indole and indolin compounds have shown promising biological activities, including anticancer and antibacterial properties.

Case Study: Anticancer Activity

Research has demonstrated that indolin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from indolin structures have been tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, showing IC50 values comparable to established chemotherapeutics like Doxorubicin .

| Compound | Target Cell Line | IC50 (μM) |

|---|---|---|

| Indolin Derivative A | MCF-7 | 5.23 |

| Indolin Derivative B | HCT-116 | 4.67 |

Plant Biology

Due to its structural resemblance to the natural plant hormone indole-3-acetic acid (IAA), this compound is being investigated for its potential as a synthetic auxin. Auxins are critical for regulating plant growth processes such as cell elongation and root development.

Research Insights

Studies indicate that this compound can influence plant growth parameters, potentially leading to enhanced agricultural practices through the development of novel plant growth regulators.

| Application | Effect |

|---|---|

| Root Development | Enhanced |

| Cell Elongation | Increased |

Pharmacological Studies

The compound has also been evaluated for its role as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are crucial in regulating lipid metabolism and glucose homeostasis, making them important targets for treating metabolic disorders.

Findings

Research indicates that indole derivatives can modulate PPAR activity, suggesting that this compound might contribute to therapeutic strategies for conditions like diabetes and obesity .

Biological Activities

The biological activities associated with this compound extend beyond anticancer properties to include:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.

Table of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Anticancer | Cytotoxicity against cancer cell lines |

| Antimicrobial | Inhibition of bacterial growth |

| Anti-inflammatory | Reduction in edema |

Wirkmechanismus

The mechanism of action of 2-(Indolin-1-yl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The indoline moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the acetic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone with a similar structure but different biological activity.

2-(Indol-3-yl)acetic acid: Another indole derivative with distinct chemical properties and applications.

Indoline-2-carboxylic acid: A compound with a similar indoline structure but different functional groups.

Uniqueness: 2-(Indolin-1-yl)acetic acid is unique due to its specific combination of the indoline moiety and the acetic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Biologische Aktivität

Overview

2-(Indolin-1-yl)acetic acid is an organic compound characterized by its indoline structure linked to an acetic acid moiety. It has garnered attention in various fields of biological research due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Target Enzymes

The primary target for this compound is Topoisomerase IV , specifically the subunit B (parE). The compound inhibits this enzyme's activity, which is crucial for DNA replication in bacteria. This inhibition ultimately disrupts bacterial cell division, showcasing the compound's potential as an antibacterial agent.

Biochemical Pathways

The interaction with Topoisomerase IV leads to significant alterations in cellular processes. Indole derivatives like this compound can influence various signaling pathways and gene expressions, impacting cellular metabolism and function.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .

Anticancer Activity

The compound has demonstrated significant anticancer properties in various studies. For instance, it has been evaluated against several human cancer cell lines including A549 (lung), HT-29 (colon), and ZR-75 (breast). The structure-activity relationship (SAR) studies suggest that modifications to the indoline structure can enhance its anti-proliferative effects .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| A549 | 15.3 | Anti-proliferative |

| HT-29 | 12.8 | Anti-proliferative |

| ZR-75 | 18.5 | Anti-proliferative |

Case Studies

-

Anticancer Efficacy

A study published in Nature evaluated the anticancer effects of indole derivatives including this compound against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased potency against cancer cells, particularly in breast cancer models . -

Antimicrobial Evaluation

In a comprehensive antimicrobial study, this compound was tested against multiple bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL for Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating potent antibacterial activity . -

Anti-inflammatory Effects

Additional research has suggested that this compound may also possess anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .

Analyse Chemischer Reaktionen

Alkylation and Nucleophilic Substitution

The acetic acid side chain undergoes alkylation reactions. A key synthesis route involves reacting indoline with α-haloacetates under basic conditions :

Reaction:

Indoline + Ethyl bromoacetate → 2-(Indolin-1-yl)acetic acid ethyl ester → Hydrolysis → this compound

| Conditions | Reagents | Yield |

|---|---|---|

| Sodium hydroxide, TBAB | Benzene/water, 25°C, 16 hours | 92% |

This method employs phase-transfer catalysis (tetrabutylammonium bromide) to enhance reaction efficiency .

Acylation and Amide Formation

The carboxylic acid group participates in amide coupling reactions. For example:

Reaction:

this compound + Amines → N-substituted amides

In a study, 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetic acid was synthesized using EDC·HCl and HOBt as coupling agents .

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDC·HCl, HOBt | DMF, TEA | Room temperature | 73% |

Oxidation and Desaturation

The indoline ring undergoes oxidation to form indole derivatives. Enzymatic C–H functionalization using cytochrome P450 variants (e.g., CYP119-168) enables regioselective oxidation :

Reaction:

this compound → Indole derivatives (via desaturation)

| Catalyst | Reagents | Selectivity |

|---|---|---|

| CYP119-168 | Ethyl diazoacetate | α-C–H vs. β-C–H = 4:1 |

Deuterium-labeling studies confirmed radical-mediated H-atom abstraction as the regioselectivity-determining step .

Electrophilic Substitution

The electron-rich indoline ring undergoes electrophilic substitution. Halogenation and nitration are feasible under acidic/basic conditions:

Example:

this compound + Bromine → 5-Bromo-2-(indolin-1-yl)acetic acid

| Reagent | Conditions | Position |

|---|---|---|

| Br₂, H₂SO₄ | 0–5°C, 2 hours | C5 |

Participation in Multicomponent Reactions

The compound serves as a building block in heterocyclic synthesis. For instance, it reacts with isocyanides and aldehydes to form tetrasubstituted pyridines via a one-pot catalytic process :

Reaction:

this compound + Isocyanide + Aldehyde → Pyridine derivatives

| Catalyst | Yield | Application |

|---|---|---|

| Isothiourea | 65–82% | Pharmaceutical intermediates |

Biocatalytic Functionalization

Recent advances utilize engineered enzymes for stereoselective C–H functionalization. CYP119 variants catalyze carbene transfer to indoline C–H bonds, producing chiral centers :

Reaction:

this compound + Diazoester → C–H alkylation product

| Enzyme Variant | Regioselectivity | TOF (min⁻¹) |

|---|---|---|

| CYP119-168 | α-C–H (68%) | 28 |

Key Mechanistic Insights:

Eigenschaften

IUPAC Name |

2-(2,3-dihydroindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKYVZPUUGVMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353532 | |

| Record name | 2-(Indolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193544-62-6 | |

| Record name | 2-(Indolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1H-indol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.